Butyl cyclohex-3-ene-1-carboxylate

Catalog No.
S1932955
CAS No.
37981-14-9
M.F
C11H18O2
M. Wt
182.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl cyclohex-3-ene-1-carboxylate

CAS Number

37981-14-9

Product Name

Butyl cyclohex-3-ene-1-carboxylate

IUPAC Name

butyl cyclohex-3-ene-1-carboxylate

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

InChI

InChI=1S/C11H18O2/c1-2-3-9-13-11(12)10-7-5-4-6-8-10/h4-5,10H,2-3,6-9H2,1H3

InChI Key

QEMXXENZTVUGPT-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1CCC=CC1

Canonical SMILES

CCCCOC(=O)C1CCC=CC1

Butyl cyclohex-3-ene-1-carboxylate is an organic compound characterized by the molecular formula C11H18O2. It features a cyclohexene ring with a butyl ester functional group, making it part of the larger family of carboxylates. The compound exhibits a stable structure under normal conditions and is not known for high reactivity, which allows it to be utilized in various chemical applications and syntheses .

Molecular Structure

The molecular structure of butyl cyclohex-3-ene-1-carboxylate includes:

  • Total Bonds: 31
  • Non-Hydrogen Bonds: 13
  • Multiple Bonds: 2
  • Rotatable Bonds: 3
  • Double Bonds: 2
  • Six-Membered Ring: 1
  • Ester Group: 1 (aliphatic)

This configuration contributes to its unique chemical properties and reactivity.

Involving butyl cyclohex-3-ene-1-carboxylate are not extensively documented, it is recognized for its stability. The compound can undergo typical ester reactions, such as hydrolysis, where it can be converted back into its corresponding carboxylic acid and alcohol. Moreover, it may participate in various organic transformations, including rearrangements and substitutions, particularly involving the cyclohexene moiety.

Butyl cyclohex-3-ene-1-carboxylate is typically synthesized through the reaction between cyclohexene and butanol. This process involves the formation of an ester bond while releasing water as a byproduct. The reaction conditions can be optimized to enhance yield and purity .

General Reaction Scheme

text
Cyclohexene + Butanol → Butyl cyclohex-3-ene-1-carboxylate + H2O

Butyl cyclohex-3-ene-1-carboxylate finds applications primarily in organic synthesis. It serves as a building block for more complex molecules and is utilized in the development of various chemical products, including:

  • Pharmaceuticals: Potential intermediates in drug synthesis.
  • Dyes: Related compounds have been used to develop dyes for optical imaging applications.

Furthermore, its structural characteristics make it useful in studies involving chemical transformations and rearrangements .

Several compounds share structural similarities with butyl cyclohex-3-ene-1-carboxylate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Methyl 3-cyclohexene-1-carboxylateCyclohexene ring with a methyl esterKnown for hydrolysis by bacterial carboxylesterases
Butyl cyclohex-1-ene-1-carboxylateCyclohexene ring with a butyl esterDifferent double bond position affects reactivity
Ethyl cyclopentene carboxylateCyclopentene ring with an ethyl esterSmaller ring structure alters physical properties

These compounds illustrate the diversity within the family of cyclic carboxylic esters while highlighting the unique position of butyl cyclohex-3-ene-1-carboxylate due to its specific functional groups and molecular structure .

XLogP3

2.8

Other CAS

37981-14-9

Dates

Modify: 2023-08-16

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